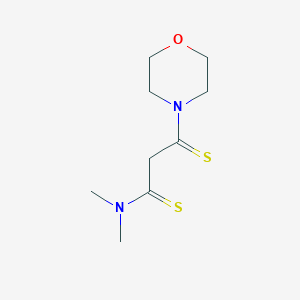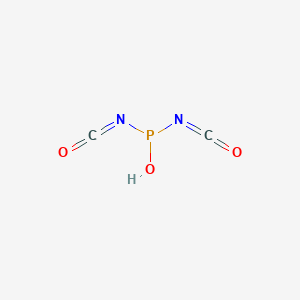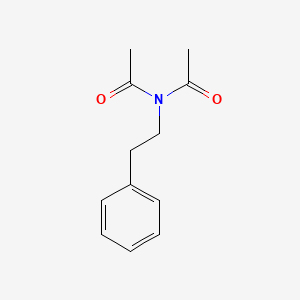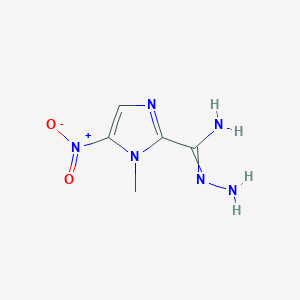
1-Methyl-5-nitro-1H-imidazole-2-carbohydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-nitro-1H-imidazole-2-carbohydrazonamide is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-nitro-1H-imidazole-2-carbohydrazonamide typically involves the cyclization of amido-nitriles under mild reaction conditions. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the use of a copper-catalyzed [3 + 2] cycloaddition reaction, which provides multisubstituted imidazoles in good yields .
Industrial Production Methods
Industrial production methods for imidazoles often involve the use of high-yielding, scalable processes. For instance, the Van Leusen imidazole synthesis and the Radziszewski reaction are commonly employed . These methods are advantageous due to their efficiency and the ability to incorporate various functional groups.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-nitro-1H-imidazole-2-carbohydrazonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents, leading to the formation of nitro derivatives.
Substitution: Substitution reactions often occur at the nitro group, where nucleophiles replace the nitro group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, copper catalysts for cycloaddition, and various oxidizing and reducing agents . The reaction conditions are generally mild, allowing for the inclusion of a variety of functional groups.
Major Products Formed
The major products formed from these reactions include disubstituted imidazoles, amino derivatives, and other functionalized imidazoles .
Scientific Research Applications
1-Methyl-5-nitro-1H-imidazole-2-carbohydrazonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-5-nitro-1H-imidazole-2-carbohydrazonamide involves its interaction with molecular targets and pathways. The nitro group can be reductively activated in hypoxic cells, leading to redox recycling or decomposition into toxic products . This mechanism is particularly relevant in its potential use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid
- 1-Methyl-5-nitro-1H-imidazole-2-methanol
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole
Uniqueness
1-Methyl-5-nitro-1H-imidazole-2-carbohydrazonamide is unique due to its specific substitution pattern and the presence of the carbohydrazonamide group. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
37741-87-0 |
|---|---|
Molecular Formula |
C5H8N6O2 |
Molecular Weight |
184.16 g/mol |
IUPAC Name |
N'-amino-1-methyl-5-nitroimidazole-2-carboximidamide |
InChI |
InChI=1S/C5H8N6O2/c1-10-3(11(12)13)2-8-5(10)4(6)9-7/h2H,7H2,1H3,(H2,6,9) |
InChI Key |
DVDDPFRMIWSHHY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C(=NN)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


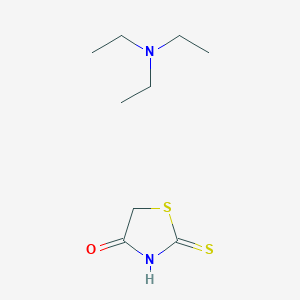



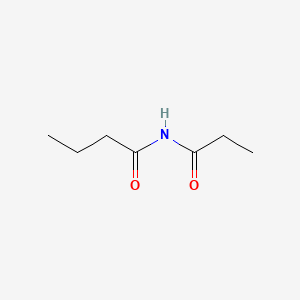


![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)

